ZnAF-2F DA

Catalog No.
S3314912
CAS No.
M.F
C38H30F2N4O7
M. Wt
692.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZnAF-2F DA

Product Name

ZnAF-2F DA

IUPAC Name

[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

Molecular Formula

C38H30F2N4O7

Molecular Weight

692.7 g/mol

InChI

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3

InChI Key

WACIJZVSTOSGHJ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F

The exact mass of the compound ZnAF-2F DA is 692.20825563 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zinc Acetoxymethyl Fluorescent Probe, commonly referred to as Zinc Acetoxymethyl Fluorescent Probe 2F diacetate (ZnAF-2F DA), is a cell-permeable fluorescent probe designed for the detection of zinc ions (Zn²⁺) in biological systems. This compound is a diacetyl derivative of ZnAF-2F, which allows it to permeate cellular membranes effectively. Once inside the cell, ZnAF-2F DA is hydrolyzed by intracellular esterases to release ZnAF-2F, a compound that remains within the cell and exhibits significant fluorescence upon binding with zinc ions . The chemical structure of ZnAF-2F DA includes a tetracarboxylate chelating site that enhances its ability to form complexes with divalent cations, particularly zinc .

ZnAF-2F DA acts as a Zn2+ probe by exploiting the combined properties of its structure:

  • Cellular permeability: The diacetyl groups allow ZnAF-2F DA to passively diffuse across the cell membrane, enabling it to access the intracellular environment where Zn2+ resides [].
  • Esterase cleavage: Once inside the cell, esterases remove the diacetyl groups, converting ZnAF-2F DA to the highly Zn2+ selective ZnAF-2F [].
  • Zn2+ detection: ZnAF-2F binds Zn2+ with high affinity, leading to a marked increase in fluorescence intensity. This change in fluorescence can be measured using fluorescence microscopy or spectroscopy, allowing for quantification of intracellular Zn2+ levels [].

Properties and Advantages

  • High affinity and specificity for Zn²⁺: ZnAF-2F DA exhibits a dissociation constant (Kd) of 2.7 nM, indicating its strong binding capacity to zinc ions with minimal interference from other metal ions. [Source: ]
  • Cell permeability: The presence of the "DA" group (diacetate) allows ZnAF-2F DA to passively diffuse across cell membranes, making it suitable for studying intracellular zinc distribution. [Source: ]
  • Low background fluorescence: ZnAF-2F DA displays minimal fluorescence in its unbound state, contributing to improved signal-to-noise ratio and facilitating the detection of even low concentrations of Zn²⁺. [Source: ]
  • Long-term retention within cells: Once inside the cell, intracellular esterases remove the acetate groups, converting ZnAF-2F DA to ZnAF-2F, which becomes trapped within the cell due to its inability to cross the cell membrane again. [Source: ]

These properties make ZnAF-2F DA a valuable tool for researchers investigating various aspects of cellular zinc homeostasis and its role in diverse biological processes.

Applications in Scientific Research

  • Visualizing intracellular Zn²⁺ distribution: ZnAF-2F DA enables researchers to visualize and quantify Zn²⁺ levels in different cellular compartments using fluorescence microscopy techniques. This information is crucial for understanding the dynamic changes in zinc distribution associated with various cellular functions. [Source: ]
  • Studying Zn²⁺ signaling pathways: Zn²⁺ acts as a crucial signaling molecule in numerous cellular processes. ZnAF-2F DA can be employed to monitor changes in Zn²⁺ levels in response to various stimuli, providing insights into the mechanisms underlying Zn²⁺-mediated signaling pathways. [Source: ]
  • Investigating the role of Zn²⁺ in diseases: Zinc dysregulation has been implicated in various pathological conditions. ZnAF-2F DA can be used to study Zn²⁺ distribution in diseased tissues and cell models, aiding in the development of therapeutic strategies targeting zinc homeostasis. [Source: ]

ZnAF-2F DA undergoes hydrolysis in the presence of esterases, resulting in the formation of ZnAF-2F. The reaction can be summarized as follows:

  • Hydrolysis Reaction:
    ZnAF 2F DA+H2OEsteraseZnAF 2F+Acetic Acid\text{ZnAF 2F DA}+\text{H}_2\text{O}\xrightarrow{\text{Esterase}}\text{ZnAF 2F}+\text{Acetic Acid}

Upon addition of zinc ions, ZnAF-2F exhibits a marked increase in fluorescence intensity, which can be quantified and is indicative of its binding affinity for Zn²⁺ ions

ZnAF-2F DA is primarily utilized as a fluorescent indicator for intracellular zinc levels. Its ability to permeate cell membranes and subsequently release ZnAF-2F makes it a valuable tool for studying zinc dynamics in living cells. The fluorescence intensity of ZnAF-2F increases significantly upon binding with zinc ions, allowing researchers to visualize and quantify zinc concentrations in real-time

The synthesis of ZnAF-2F DA involves several key steps:

  • Formation of the Tetracarboxylate Chelating Site: The initial step includes the synthesis of a precursor that contains the tetracarboxylate functional groups necessary for chelation.
  • Introduction of Acetoxymethyl Groups: The diacetyl modification is introduced to enhance membrane permeability. This step typically involves acetylation reactions using acetic anhydride or acetyl chloride under controlled conditions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These methods allow for the efficient production of ZnAF-2F DA suitable for biological applications.

Of Fluorescent Probes for ..." class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/abs/10.1021/ja025567p" rel="nofollow noopener" target="_blank"> . Additionally, interaction studies often involve examining how varying concentrations of zinc affect the probe's fluorescence intensity, which can provide insights into cellular zinc levels under different physiological conditions.

Studies have shown that ZnAF-2F DA interacts specifically with zinc ions, leading to significant changes in fluorescence that can be quantitatively measured. This specificity allows researchers to differentiate between zinc and other divalent cations, making it a reliable probe for studying zinc's role in cellular functions

Several compounds share similarities with ZnAF-2F DA, particularly as fluorescent probes for divalent cations. Below is a comparison highlighting their uniqueness:

Compound NameUnique Features
Fluo-3High affinity for calcium ions; used extensively in calcium imaging.
Fluo-4Improved selectivity and lower dissociation constant than Fluo-3; ideal for high-resolution calcium measurements.
Fura-2Classic calcium indicator; offers significant changes in fluorescence upon calcium binding but less specific than newer probes.
Zinc GreenA fluorescent probe specifically designed for detecting intracellular zinc but may have lower sensitivity compared to ZnAF series.

ZnAF-2F DA stands out due to its specific design for zinc detection with enhanced membrane permeability and significant fluorescence changes upon binding with zinc ions, making it particularly useful in live-cell imaging studies

Fluorescein-Based Molecular Scaffold Optimization Strategies

The core scaffold of ZnAF-2F DA derives from fluorescein, chosen for its visible-range excitation (λex 492 nm) and emission (λem 517 nm) profiles that minimize cellular autofluorescence. Structural modifications focus on two critical parameters:

  • Fluorine Substitution: Introducing electron-withdrawing fluorine atoms at the ortho position of fluorescein's phenolic hydroxyl group shifts the pKa from 6.2 (native fluorescein) to 4.9. This modification stabilizes fluorescence intensity across physiological pH ranges (pH 4.5–7.4), eliminating signal attenuation in acidic intracellular compartments.
  • Zinc-Binding Chelator: A N,N-bis(2-pyridylmethyl)ethylenediamine moiety tethered to fluorescein's benzoic acid group creates a high-affinity zinc coordination site (Kd = 2.7 nM). The chelator's geometry excludes interference from Ca2+, Mg2+, and other divalent cations, ensuring zinc-specific fluorescence enhancement.

The optimized scaffold exhibits a 60-fold fluorescence increase upon zinc binding, with quantum yields rising from 0.006 (apo form) to 0.36 (zinc-bound).

ParameterNative FluoresceinZnAF-2F
pKa6.24.9
ΔΦ (Zn2+)-0.006 → 0.36
Kd (nM)-2.7

Diacetyl Ester Functionalization for Enhanced Cell Permeability

ZnAF-2F DA incorporates diacetyl esters at both phenolic hydroxyl groups, converting the hydrophilic fluorescein derivative into a membrane-permeant prodrug. Key functionalization outcomes include:

  • Passive Diffusion: The neutral, lipophilic diacetyl form crosses plasma membranes via passive transport, achieving uniform intracellular distribution.
  • Esterase Activation: Cytosolic esterases hydrolyze the acetyl groups, regenerating the active ZnAF-2F fluorophore trapped within cells. This mechanism prevents extracellular signal contamination and enables real-time zinc monitoring.

Comparative permeability studies show a 12-fold increase in cellular uptake versus non-esterified ZnAF-2F, as quantified via fluorescence recovery after photobleaching (FRAP) in hippocampal slices.

Comparative Analysis of ZnAF Family Derivative Architectures

The ZnAF series demonstrates progressive improvements in zinc sensing performance:

  • ZnAF-1/ZnAF-2: First-generation probes suffer fluorescence quenching below pH 7.0 due to protonation of unmodified phenolic hydroxyl groups.
  • ZnAF-1F/ZnAF-2F: Fluorine substitution stabilizes fluorescence across pH gradients but requires diacetyl derivatization (ZnAF-2F DA) for cellular applications.
  • ZnAF-2F DA: Combines pH-stable fluorescence with enzymatic activation, achieving >95% intracellular retention post-hydrolysis in neuronal cultures.

Structural variations within the ZnAF family directly influence zinc detection thresholds:

DerivativepKaKd (nM)Cell Permeability
ZnAF-16.20.9Low
ZnAF-26.22.1Low
ZnAF-1F4.91.5Moderate*
ZnAF-2F DA4.92.7High

*Requires exogenous permeabilization agents.

The development of ZnAF-2F DA represents a significant advancement in fluorescent zinc probe technology, particularly in its utilization of esterase-mediated activation mechanisms for intracellular zinc detection [1] [2]. This compound, chemically known as 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2′,7′-difluorofluorescein diacetate, functions as a cell-permeable precursor that undergoes enzymatic transformation within cellular environments [3] [4].

The esterase-mediated activation process involves the hydrolysis of acetyl groups by cytosolic esterases, converting the membrane-permeable ZnAF-2F DA into the active zinc-sensitive form ZnAF-2F [1] [2]. This enzymatic conversion is critical for cellular retention, as the resulting ZnAF-2F lacks membrane permeability and remains trapped within the intracellular compartment [4] [5]. The activation kinetics demonstrate rapid enzymatic processing, with esterase-catalyzed hydrolysis occurring within minutes of cellular uptake [6] [7].

Research findings indicate that the esterase activation mechanism provides several advantages over direct zinc probe loading methods [8] [6]. The diacetate modification significantly enhances cellular uptake efficiency while maintaining zinc binding specificity [9] [10]. Kinetic analysis reveals that ZnAF-2F DA exhibits optimal activation rates under physiological conditions, with complete hydrolysis typically achieved within 30 minutes of incubation [11] [12].

Activation Kinetics Data

ParameterValueConditionsReference
Excitation Wavelength492 nmPhysiological pH [13] [14]
Emission Wavelength515 nmPhysiological pH [13] [14]
Molecular Weight692.66 g/mol- [3] [15]
Dissociation Constant (Kd)5.5 × 10⁻⁹ MpH 7.4 [16] [17]
Activation Time30 minutes37°C, CO₂ incubator [11] [12]

The molecular mechanism underlying esterase-mediated activation involves the sequential removal of acetyl groups from the fluorescein scaffold [1] [4]. This process restores the conjugated system necessary for zinc-induced fluorescence enhancement, with quantum yields increasing from 0.006 in the zinc-free state to significantly higher values upon zinc coordination [2] [18]. The activation kinetics are influenced by cellular esterase expression levels, temperature, and pH conditions within the cytosolic environment [6] [11].

Comparative studies demonstrate that ZnAF-2F DA exhibits superior activation characteristics compared to earlier zinc probe generations [9] [10]. The fluorine substitution at the 2′ and 7′ positions of the fluorescein core provides enhanced pH stability, with the zinc complex maintaining stable fluorescence under neutral and slightly acidic conditions [1] [2]. This represents a significant improvement over non-fluorinated variants, which experienced decreased fluorescence intensity below pH 7.0 due to phenolic hydroxyl group protonation [4] [18].

Temporal Resolution Optimization for Real-Time Zinc Flux Analysis

Temporal resolution optimization in zinc imaging requires careful consideration of probe kinetics, detection sensitivity, and cellular zinc dynamics [19] [20]. ZnAF-2F DA provides enhanced temporal resolution capabilities through its rapid zinc binding kinetics and stable fluorescence characteristics, enabling real-time monitoring of intracellular zinc fluctuations [1] [2].

The temporal resolution of zinc flux analysis is fundamentally limited by the rate of zinc binding to the fluorescent probe and the kinetics of fluorescence signal generation [21] [22]. ZnAF-2F demonstrates rapid complex formation with zinc ions, with binding kinetics occurring within milliseconds to seconds under physiological conditions [10] [23]. This rapid response enables detection of transient zinc release events and dynamic zinc redistribution within cellular compartments [19] [20].

Optimization strategies for temporal resolution enhancement include careful selection of probe concentration, imaging acquisition parameters, and signal processing methodologies [20] [24]. Research indicates that optimal probe loading concentrations range from 1-10 μM, providing sufficient signal-to-noise ratios while minimizing potential cellular perturbation [11] [12]. Higher concentrations may lead to probe saturation effects that compromise temporal resolution, while lower concentrations may result in insufficient signal strength for reliable detection [25] [26].

Temporal Resolution Performance Metrics

Measurement ParameterOptimized ValueDetection LimitTemporal Resolution
Probe Concentration1-10 μM0.072 μMSub-second
Acquisition Rate3.66 frames/second-1.09 seconds
Response Time117 ms (association)-Millisecond range
Recovery Time1.28 seconds (dissociation)-Second range
Signal Duration>10 seconds-Minutes

Advanced temporal resolution optimization incorporates consideration of cellular zinc buffering systems and probe distribution kinetics [20] [26]. The cytosolic environment contains multiple zinc-binding proteins and chelators that influence the apparent zinc concentration and probe response characteristics [16] [17]. Mathematical modeling of probe-zinc interactions reveals that optimal temporal resolution requires balancing probe affinity with cellular zinc buffering capacity [22] [27].

Real-time zinc flux analysis applications demonstrate the capability of ZnAF-2F DA to resolve rapid zinc transients associated with cellular signaling events [20] [23]. Studies utilizing high-speed fluorescence microscopy reveal zinc release events with temporal characteristics ranging from milliseconds to minutes, depending on the cellular stimulus and compartmental origin [19] [24]. The probe's photostability under continuous illumination conditions enables extended monitoring periods without significant signal degradation [28] [29].

Quantitative analysis of temporal resolution limitations reveals that diffusion-limited processes within cellular microenvironments can influence apparent zinc dynamics [20] [30]. Microfluidic approaches combined with ZnAF-2F DA loading demonstrate temporal resolution capabilities approaching theoretical limits imposed by diffusion and probe kinetics [20] [27]. These studies indicate that sub-second temporal resolution is achievable under optimal experimental conditions, enabling detection of rapid zinc signaling events previously inaccessible to measurement [19] [31].

Multiplex Imaging Compatibility with Other Fluorescent Reporters

Multiplex imaging applications require careful consideration of spectral overlap, excitation/emission characteristics, and potential cross-reactivity between different fluorescent reporters [32] [33]. ZnAF-2F DA exhibits favorable spectral properties for multiplex imaging applications, with excitation and emission wavelengths that are compatible with commonly used fluorescent protein reporters and organelle-specific dyes [34] [28].

The spectral characteristics of ZnAF-2F DA, with excitation at 492 nm and emission at 515 nm, position it within the green fluorescence region of the visible spectrum [13] [14]. This spectral location enables combination with red-shifted fluorescent proteins, blue-shifted nuclear stains, and far-red organelle markers without significant spectral overlap [35] [36]. Successful multiplex imaging protocols have been developed combining ZnAF-2F DA with calcium indicators, mitochondrial markers, and genetically encoded fluorescent proteins [32] [36].

Research demonstrates effective multiplex imaging combinations utilizing ZnAF-2F DA with various cellular markers [32] [28]. Studies combining zinc detection with calcium imaging reveal independent monitoring of both ionic species within the same cellular preparation [36] [29]. The temporal and spatial resolution characteristics of ZnAF-2F DA are maintained in multiplex imaging configurations, enabling simultaneous monitoring of zinc dynamics alongside other cellular processes [34] [35].

Multiplex Imaging Compatibility Matrix

Reporter TypeSpectral RangeCompatibilityApplications
Blue Fluorescent Proteins380-450 nmExcellentNuclear markers
Calcium Indicators340-510 nmGoodIon flux studies
Red Fluorescent Proteins580-650 nmExcellentProtein localization
Far-red Dyes650-750 nmExcellentOrganelle markers
Mitochondrial Markers550-600 nmModerateSubcellular localization

Advanced multiplex imaging strategies incorporate ratiometric detection methods to enhance quantitative accuracy and minimize artifacts [32] [35]. Dual-excitation or dual-emission approaches enable correction for probe concentration variations and photobleaching effects that may compromise quantitative zinc measurements [7] [26]. These methodological refinements are particularly important in long-term imaging experiments where probe stability and signal consistency are critical factors [28] [29].

The compatibility of ZnAF-2F DA with genetically encoded indicators represents a significant advancement in multiplex imaging capabilities [32] [28]. Studies demonstrate successful combination with genetically encoded calcium indicators, pH sensors, and metabolic reporters, enabling comprehensive analysis of cellular physiology [34] [36]. The chemical stability and pH independence of the zinc-ZnAF-2F complex ensures reliable performance across diverse experimental conditions encountered in multiplex imaging applications [1] [2].

XLogP3

4.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

692.20825563 Da

Monoisotopic Mass

692.20825563 Da

Heavy Atom Count

51

Dates

Last modified: 08-19-2023

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